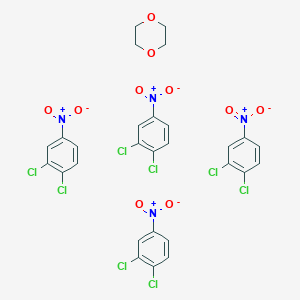
(C6H3Cl2NO2)4.(C4H8N2)'
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
この化合物は、3,4-ジクロロ-1-ニトロベンゼンと1,4-ジオキサンの両方の特性を組み合わせた複雑な有機分子です。
準備方法
合成ルートと反応条件
3,4-ジクロロ-1-ニトロベンゼンの調製には、濃硫酸と硝酸の混合物を使用して3,4-ジクロロベンゼンをニトロ化することが含まれます。この反応は、通常、制御された温度で行われ、ベンゼン環の所望の位置に選択的なニトロ化を確保します。
1,4-ジオキサンは、エチレングリコールの酸触媒脱水によって合成することができます。この反応は通常、硫酸などの強酸の存在下で行われ、反応混合物を加熱してジオキサン環の形成を促進します。
工業生産方法
工業的な設定では、3,4-ジクロロ-1-ニトロベンゼンの生産は、反応条件を常に維持し、収率を向上させるために連続フロー反応器を使用してスケールアップされます。ニトロ化プロセスは、過剰なニトロ化を防ぎ、製品の純度を確保するために慎重に監視されます。
1,4-ジオキサンは、酸触媒の存在下でのエチレングリコールの触媒的脱水によって大規模に生産されます。このプロセスは、収率を最大化し、副生成物の形成を最小限に抑えるように最適化されています。
化学反応の分析
反応の種類
3,4-ジクロロ-1-ニトロベンゼンは、以下を含むさまざまな化学反応を起こします。
還元: ニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元することができます。
置換: 塩素原子は、求核置換反応によって他の官能基に置換することができます。
1,4-ジオキサンは比較的安定ですが、特定の条件下で酸化反応を起こす可能性があります。
一般的な試薬と条件
還元: 水素ガスとパラジウム触媒。
置換: 水酸化ナトリウムやtert-ブトキシカリウムなどの求核剤。
生成される主要な生成物
還元: 3,4-ジクロロアニリン。
置換: 使用する求核剤に応じて、さまざまな置換誘導体。
科学的研究の応用
3,4-ジクロロ-1-ニトロベンゼン‒1,4-ジオキサンは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 独自の化学的特性により、創薬における潜在的な用途について調査されています。
産業: 特殊化学薬品や材料の製造に使用されます。
作用機序
3,4-ジクロロ-1-ニトロベンゼンの作用機序は、特定の分子標的との相互作用を伴います。ニトロ基は、還元されてアミノ基を形成し、その後さまざまな生体分子と相互作用することができます。塩素原子は置換反応に関与し、異なる生物活性を持つ新しい化合物の形成につながります。
類似の化合物との比較
類似の化合物
クロピラリド: 化学式がC6H3Cl2NO2である選択的除草剤。
1,2-ジクロロ-4-ニトロベンゼン: 農薬合成の中間体。
1,3-ジクロロ-2-ニトロベンゼン: 類似の化学的特性を持つ別の異性体。
独自性
3,4-ジクロロ-1-ニトロベンゼン‒1,4-ジオキサンは、ニトロベンゼン誘導体とジオキサン環を組み合わせた点が特徴です。この独特の構造は、研究や産業における特定の用途に役立つ、独特の化学的および物理的特性をもたらします。
類似化合物との比較
Similar Compounds
Clopyralid: A selective herbicide with the chemical formula C6H3Cl2NO2.
1,2-Dichloro-4-nitrobenzene: An intermediate in the synthesis of agrochemicals.
1,3-Dichloro-2-nitrobenzene: Another isomer with similar chemical properties.
Uniqueness
3,4-Dichloro-1-nitrobenzene‒1,4-dioxane is unique due to its combination of a nitrobenzene derivative and a dioxane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
877173-96-1 |
|---|---|
分子式 |
C28H20Cl8N4O10 |
分子量 |
856.1 g/mol |
IUPAC名 |
1,2-dichloro-4-nitrobenzene;1,4-dioxane |
InChI |
InChI=1S/4C6H3Cl2NO2.C4H8O2/c4*7-5-2-1-4(9(10)11)3-6(5)8;1-2-6-4-3-5-1/h4*1-3H;1-4H2 |
InChIキー |
WPFKLRCCIOHZMD-UHFFFAOYSA-N |
正規SMILES |
C1COCCO1.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl.C1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)
![L-Tyrosyl-3-[3-(4-aminobutoxy)-2-(naphthalene-1-carbonyl)-3H-indol-3-yl]-L-alaninamide](/img/structure/B12608920.png)
![1-[2-(2-Bromoethoxy)ethoxy]-4-(octyloxy)benzene](/img/structure/B12608923.png)
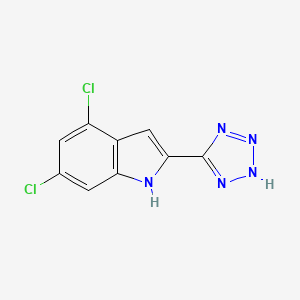
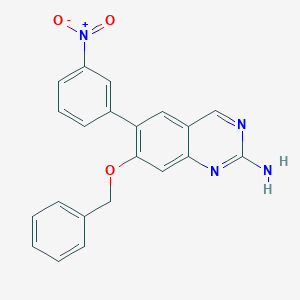
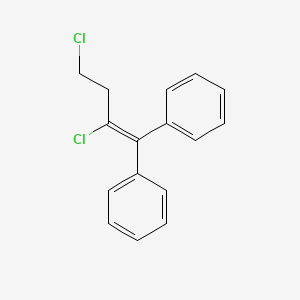

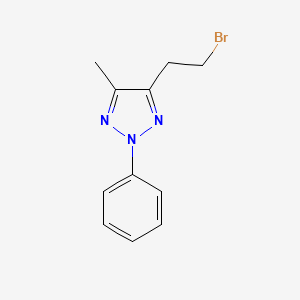
![5-[6-(Cyclopropylamino)-9H-purin-9-yl]pent-3-ene-1,2-diol](/img/structure/B12608972.png)
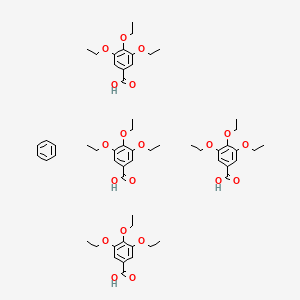
![Quinoline, 2-chloro-3-[3-(2,4-dichlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12608981.png)


![6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608997.png)
